N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide
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Overview
Description
N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C10H13N3O2S and a molecular weight of 239.298 g/mol . This compound is known for its unique structure, which includes a phenoxyacetyl group attached to a hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide typically involves the reaction of N-methylhydrazinecarbothioamide with phenoxyacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-(phenoxyacetyl)hydrazinecarboxamide, while reduction could produce N-methyl-2-(phenoxyacetyl)hydrazine .
Scientific Research Applications
N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:
N-benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide: Similar structure but with a benzyl group instead of a methyl group.
N-methyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide: Similar structure but with a methyl-substituted phenoxy group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures.
Properties
CAS No. |
35687-20-8 |
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Molecular Formula |
C10H13N3O2S |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
1-methyl-3-[(2-phenoxyacetyl)amino]thiourea |
InChI |
InChI=1S/C10H13N3O2S/c1-11-10(16)13-12-9(14)7-15-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14)(H2,11,13,16) |
InChI Key |
WXCSXVTVHBWIKP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NNC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
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